(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the methyl group.
Reduction: Reduction reactions can be used to modify the benzimidazole core or reduce any nitro groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound can be a lead molecule for developing new drugs targeting specific diseases.
Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound.
1-Phenyl-1H-benzo[D]imidazole: A simpler benzimidazole derivative.
2-Methyl-1H-benzo[D]imidazole: Another benzimidazole derivative with a different substitution pattern.
Uniqueness
®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
InChI Key |
SUVXIQIFHANZHY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N |
Origin of Product |
United States |
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